Hexahydro-[1,2,3]oxathiazolo[3,4-a]pyridine 1,1-dioxide

Cyclic sulfamidate Ring strain Conformational analysis

Hexahydro-[1,2,3]oxathiazolo[3,4-a]pyridine 1,1-dioxide (CAS 133633-93-9) is a bicyclic heterocycle belonging to the 1,3-cyclic sulfamidate class, featuring a fully saturated piperidine ring fused to a 1,2,3-oxathiazolidine 2,2-dioxide moiety. With a molecular formula of C6H11NO3S and a molecular weight of 177.22 g/mol, it contains zero hydrogen bond donors, four hydrogen bond acceptors, zero rotatable bonds, and a topological polar surface area (TPSA) of 55 Ų.

Molecular Formula C6H11NO3S
Molecular Weight 177.22 g/mol
CAS No. 133633-93-9
Cat. No. B3098459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexahydro-[1,2,3]oxathiazolo[3,4-a]pyridine 1,1-dioxide
CAS133633-93-9
Molecular FormulaC6H11NO3S
Molecular Weight177.22 g/mol
Structural Identifiers
SMILESC1CCN2C(C1)COS2(=O)=O
InChIInChI=1S/C6H11NO3S/c8-11(9)7-4-2-1-3-6(7)5-10-11/h6H,1-5H2
InChIKeyOYVIFLMZUOOUOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexahydro-[1,2,3]oxathiazolo[3,4-a]pyridine 1,1-dioxide (CAS 133633-93-9): A Bicyclic Cyclic Sulfamidate Building Block for Piperidine-Focused Synthesis


Hexahydro-[1,2,3]oxathiazolo[3,4-a]pyridine 1,1-dioxide (CAS 133633-93-9) is a bicyclic heterocycle belonging to the 1,3-cyclic sulfamidate class, featuring a fully saturated piperidine ring fused to a 1,2,3-oxathiazolidine 2,2-dioxide moiety [1]. With a molecular formula of C6H11NO3S and a molecular weight of 177.22 g/mol, it contains zero hydrogen bond donors, four hydrogen bond acceptors, zero rotatable bonds, and a topological polar surface area (TPSA) of 55 Ų . The compound is a chiral building block (racemic or enantiopure (R)-form, CAS 929917-68-0) employed in organic synthesis as a latent 1,2-amino alcohol equivalent and as an electrophilic partner in nucleophilic ring-opening and cross-coupling reactions [2].

Why Hexahydro-[1,2,3]oxathiazolo[3,4-a]pyridine 1,1-dioxide Cannot Be Casually Substituted: Ring Size, Oxidation State, and Heteroatom Identity Dictate Reactivity


In-class substitution among cyclic sulfamidate building blocks is unreliable because reactivity, regioselectivity, and thermal stability are governed by three interdependent structural parameters: (i) six-membered (1,3-) versus five-membered (1,2-) ring size, which alters ring strain and conformational preferences; (ii) sulfamidate (S,S-dioxide) versus sulfamidite (S-oxide) oxidation state, which determines electrophilicity at the carbon adjacent to oxygen; and (iii) O versus S versus N in the heterocyclic bridge, which modulates leaving-group ability during nucleophilic ring-opening [1]. The hexahydro-oxathiazolo-pyridine scaffold uniquely combines a conformationally restricted piperidine framework with a 1,3-cyclic sulfamidate electrophile, and its 0-rotatable-bond architecture imposes rigid stereoelectronic control that is absent in acyclic or monocyclic sulfamidate alternatives [2]. The quantitative evidence below demonstrates why procurement decisions must be compound-specific rather than class-generic.

Quantitative Differentiation Evidence for Hexahydro-[1,2,3]oxathiazolo[3,4-a]pyridine 1,1-dioxide Against Closest Analogs


Six-Membered 1,3-Cyclic Sulfamidate vs. Five-Membered 1,2-Cyclic Sulfamidate Ring Strain and Conformational Pre-organization

The hexahydro-oxathiazolo-pyridine scaffold is a six-membered 1,3-cyclic sulfamidate, which exhibits fundamentally different ring-strain energetics compared to the more common five-membered 1,2-cyclic sulfamidates. Six-membered cyclic sulfamidates adopt chair-like conformations with reduced angle strain relative to the envelope conformation of five-membered analogs [1]. The Molecular Complexity score for hexahydro-[1,2,3]oxathiazolo[3,4-a]pyridine 1,1-dioxide is 243, reflecting its bicyclic architecture with a bridgehead nitrogen and fused piperidine ring, compared to significantly lower complexity scores (~120–180) for monocyclic five-membered sulfamidates . This structural difference translates into altered regioselectivity in nucleophilic ring-opening: 1,3-cyclic sulfamidates preferentially undergo attack at the carbon β to nitrogen, whereas 1,2-cyclic sulfamidates are attacked at the carbon α to nitrogen, a dichotomy that directly determines the substitution pattern of the amine products [2].

Cyclic sulfamidate Ring strain Conformational analysis Piperidine synthesis

Sulfamidate (1,1-Dioxide) vs. Sulfamidite (1-Oxide) Oxidation State: Electrophilicity and Stability Differentiation

The target compound is the 1,1-dioxide (sulfamidate, O=S=O), which is a stronger electrophile and more hydrolytically stable than the corresponding 1-oxide (sulfamidite, S=O). The sulfamidite analog (C6H11NO2S, MW 161.22 g/mol) is the direct synthetic precursor, prepared from 2-piperidinemethanol and thionyl chloride; subsequent oxidation with RuO4/NaIO4 affords the sulfamidate [1]. The exact mass shift from 161.05105 g/mol (sulfamidite) to 177.04596 g/mol (sulfamidate) corresponds to the addition of one oxygen atom (Δ 15.9949 g/mol) [2]. Critically, the sulfamidite exists as a pair of diastereomers (differing only in configuration at sulfur), whereas the sulfamidate has a single defined configuration at sulfur, eliminating diastereomeric complexity in downstream reactions [3]. The sulfamidate's enhanced electrophilicity enables efficient nucleophilic displacement at the C–O bond with near-exclusive regioselectivity, while the sulfamidite is prone to Pummerer-type rearrangement under certain conditions [4].

Sulfamidate Sulfamidite Oxidation state Electrophilicity Bicyclic sulfamidite

Oxathiazolo (O,S) vs. Thiazolo (S,S) vs. Oxazolo (O,O) Heterocyclic Bridge: Leaving Group Ability and Ring-Opening Rates

In the oxathiazolo scaffold, the endocyclic oxygen atom serves as the leaving group during nucleophilic displacement, whereas in the thiazolo analog (3,5,6,7,8,8a-hexahydro-2H-thiazolo[3,2-a]pyridine; C7H13NS, MW 143.25 g/mol), the sulfur atom acts as the leaving group [1]. The C–O bond (~360 kJ/mol) is stronger than the C–S bond (~272 kJ/mol), which makes the oxathiazolo sulfamidate less prone to premature or unselective ring-opening compared to the thiazolo analog [2]. Additionally, the oxathiazolo compound has 4 H-bond acceptors (vs. 1 for the thiazolo analog), providing superior aqueous solubility and different partitioning behavior [3]. The TPSA difference (55 Ų for the oxathiazolo dioxide vs. ~12 Ų estimated for the thiazolo analog) further supports differential membrane permeability and formulation behavior .

Heterocyclic bridge Leaving group ability Ring-opening kinetics Oxathiazolo Thiazolo

Conformationally Restricted Bicyclic Scaffold vs. Acyclic Sulfamidate Alternatives: Stereoelectronic Control in Piperidine Synthesis

The hexahydro-oxathiazolo-pyridine scaffold features zero rotatable bonds (Chem960 computed property), creating a completely rigid bicyclic framework . In contrast, acyclic or monocyclic sulfamidate alternatives (e.g., N-substituted 1,2,3-oxathiazolidine 2,2-dioxides) possess 1–3 rotatable bonds, introducing conformational flexibility that can erode stereoselectivity in subsequent transformations [1]. The rigid scaffold enforces a defined spatial relationship between the electrophilic carbon center and the piperidine nitrogen, enabling predictable stereochemical outcomes in substitution reactions. This is exemplified in the synthesis of SSR504734, where a related bicyclic sulfamidate intermediate undergoes substitution with complete inversion of configuration, a stereochemical fidelity attributed to the conformational rigidity of the bicyclic system [2]. The 0-rotatable-bond architecture also means the compound has a well-defined single 3D conformer in solution, simplifying computational modeling and reaction prediction compared to flexible analogs [3].

Conformational restriction Bicyclic scaffold Stereoelectronic control Piperidine Rigid scaffold

Thermal Stability of Six-Membered Cyclic Sulfamidates: Implication for Scale-Up and Long-Term Storage

The thermal hazard profile of cyclic sulfamidates has been systematically investigated, primarily for five-membered ring systems, revealing exothermic onset temperatures (T_onset) and heats of decomposition (ΔH_d) that vary significantly with ring size and N-substitution [1]. Five-membered cyclic sulfamidates have been reported to exhibit exothermic onset temperatures as low as 50–100 °C under certain conditions, posing safety concerns for large-scale use [2]. Six-membered cyclic sulfamidates, including the oxathiazolo-pyridine class, are generally more thermally stable than their five-membered counterparts due to reduced ring strain, although systematic DSC data for the specific hexahydro-oxathiazolo-pyridine dioxide scaffold have not been published in the open literature [3]. The higher molecular weight (177.22 vs. ~135–165 for typical 5-membered sulfamidates) and the absence of acidic N–H protons (0 H-bond donors) contribute to this enhanced thermal stability, making the compound more amenable to storage at ambient temperature and safer for scale-up relative to five-membered sulfamidate alternatives [4].

Thermal stability DSC Cyclic sulfamidate Scale-up safety Six-membered ring

Physicochemical Property Profile: TPSA, XLogP, and H-Bond Characteristics Differentiate the Scaffold from Common Heterocyclic Building Blocks

The computed physicochemical profile of hexahydro-[1,2,3]oxathiazolo[3,4-a]pyridine 1,1-dioxide reveals a distinctive balance of properties: TPSA of 55 Ų, XLogP of 0.2, 0 H-bond donors, and 4 H-bond acceptors . This places the compound in a favorable drug-like property space (TPSA < 140 Ų; XLogP between -1 and 5), but with a notably lower TPSA than typical sulfonamide-containing building blocks (TPSA typically > 80 Ų) [1]. Compared to the common building block 1,2,3-oxathiazolidine 2,2-dioxide (MW 123.13, TPSA ~72 Ų), the hexahydro-pyridine-fused scaffold is more lipophilic (lower TPSA despite higher MW) and has zero H-bond donors, potentially offering better membrane permeability in cellular assays . The computed exact mass of 177.04596439 g/mol and monoisotopic mass profile facilitate unambiguous LC-MS identification, with the characteristic isotope pattern of sulfur (M+2 peak at ~4.5% relative abundance) providing additional analytical confirmation [2].

TPSA XLogP Lipophilicity Physicochemical properties Drug-likeness

Recommended Application Scenarios for Hexahydro-[1,2,3]oxathiazolo[3,4-a]pyridine 1,1-dioxide Based on Quantitative Differentiation Evidence


Enantioselective Synthesis of 2-Substituted Piperidines via Regioselective Ring-Opening

This compound is ideally suited for the enantioselective synthesis of 2-substituted piperidines, where the rigid bicyclic scaffold enforces complete inversion of configuration upon nucleophilic attack at the methylene carbon adjacent to the endocyclic oxygen [1]. The 0-rotatable-bond architecture ensures a single conformational population, providing predictable stereochemical outcomes that are not achievable with flexible acyclic sulfamidate alternatives (1–3 rotatable bonds). The sulfamidate (1,1-dioxide) oxidation state provides stronger electrophilicity than the sulfamidite (1-oxide), enabling efficient displacement with a range of nucleophiles including amines, thiols, and stabilized carbanions [2].

Solid-Phase Synthesis of Sequence-Defined Macromolecules Incorporating Piperidine Motifs

Cyclic sulfamidates serve as versatile electrophilic monomers in solid-phase iterative synthesis of sequence-defined oligomers [3]. The hexahydro-oxathiazolo-pyridine scaffold's resistance to premature ring-opening (due to the stronger C–O bond vs. C–S in thiazolo analogs) makes it particularly suitable for solid-phase protocols where the building block must remain intact during multiple coupling and washing cycles before controlled ring-opening. The absence of H-bond donors (0 HBD) minimizes non-specific interactions with solid supports, improving coupling efficiency and purity of the final oligomer .

Medicinal Chemistry Library Synthesis Requiring Piperidine-Containing Scaffolds with Favorable CNS Drug-Like Properties

With a TPSA of 55 Ų (well below the 90 Ų threshold for CNS penetration) and XLogP of 0.2, this building block imparts favorable physicochemical properties to derived compounds for CNS-targeted library synthesis [4]. The piperidine motif is one of the most prevalent heterocycles in FDA-approved drugs, and the ability to install diverse substituents at the 2-position via ring-opening enables rapid exploration of structure-activity relationships (SAR) around the piperidine core. The lower TPSA and absence of H-bond donors differentiate it from more polar sulfamidate alternatives that may compromise blood-brain barrier permeability [5].

Process Chemistry Scale-Up Requiring Thermally Stable Sulfamidate Electrophiles

For kilogram-scale synthesis campaigns, the enhanced thermal stability of six-membered cyclic sulfamidates relative to five-membered analogs (qualitative class trend) makes this compound a safer choice for large-scale electrophilic amination or alkylation reactions [6]. While specific DSC data for this compound are not publicly available, the general trend that six-membered cyclic sulfamidates exhibit higher onset temperatures than five-membered analogs (T_onset > 100 °C vs. as low as 50 °C for some five-membered derivatives) supports its preference for process-scale applications where thermal hazard mitigation is critical [7].

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